2-(1-Methyl-1h-1,2,4-triazol-5-yl)-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 1-position of the triazole ring and a nitro group at the 4-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Nitration of Aniline: The aniline derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Coupling Reaction: The triazole ring is then coupled with the nitrated aniline derivative under suitable conditions, often involving a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The triazole ring can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium dithionite.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Catalysts: Palladium, copper.
Major Products Formed
Reduction: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a building block for the synthesis of pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: It can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound’s derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline and its derivatives involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of microbial pathogens or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-3-yl)-4-nitroaniline: Similar structure but with the triazole ring substituted at the 3-position.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine: Similar triazole ring but with a pyridine moiety instead of an aniline ring.
Uniqueness
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N5O2 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)-4-nitroaniline |
InChI |
InChI=1S/C9H9N5O2/c1-13-9(11-5-12-13)7-4-6(14(15)16)2-3-8(7)10/h2-5H,10H2,1H3 |
InChI Key |
WWIXVFXXDZINHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2=C(C=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.